Cas no 2097964-18-4 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine)

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a fluorinated pyrazole derivative characterized by its unique structural features, including an isobutyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The amine functionality provides a reactive handle for further derivatization, enabling the synthesis of more complex molecules. This compound is particularly useful in the development of bioactive molecules due to its potential to influence binding affinity and selectivity. Its well-defined chemical properties and synthetic versatility make it a practical choice for applications in medicinal chemistry and material science.
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine structure
2097964-18-4 structure
商品名:2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
CAS番号:2097964-18-4
MF:C10H16F3N3
メガワット:235.249352455139
CID:5724093

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-5-ethanamine, 1-(2-methylpropyl)-3-(trifluoromethyl)-
    • 2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
    • 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
    • インチ: 1S/C10H16F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3-4,6,14H2,1-2H3
    • InChIKey: CZFQKANOGMPFJF-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(C)C)C(CCN)=CC(C(F)(F)F)=N1

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ふってん: 276.2±35.0 °C(Predicted)
  • 酸性度係数(pKa): 9?+-.0.10(Predicted)

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-0229-2.5g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2097964-18-4 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F2198-0229-5g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2097964-18-4 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F2198-0229-10g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2097964-18-4 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2198-0229-0.25g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2097964-18-4 95%+
0.25g
$539.0 2023-09-06
TRC
I164571-1g
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
2097964-18-4
1g
$ 865.00 2022-06-04
TRC
I164571-500mg
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
2097964-18-4
500mg
$ 550.00 2022-06-04
Life Chemicals
F2198-0229-0.5g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2097964-18-4 95%+
0.5g
$568.0 2023-09-06
TRC
I164571-100mg
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
2097964-18-4
100mg
$ 135.00 2022-06-04
Life Chemicals
F2198-0229-1g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2097964-18-4 95%+
1g
$598.0 2023-09-06

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 関連文献

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amineに関する追加情報

Introduction to 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine (CAS No. 2097964-18-4) and Its Applications in Modern Chemical Biology

The compound 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine, identified by the CAS number 2097964-18-4, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyrazole core, functionalized with both an isobutyl and a trifluoromethyl group, alongside an amine substituent, endows the molecule with enhanced physicochemical properties and potential therapeutic applications.

Recent studies have highlighted the versatility of pyrazole derivatives in drug discovery, particularly for their role as scaffolds in the development of novel bioactive molecules. The structural motif of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine incorporates key elements that contribute to its biological efficacy. The trifluoromethyl group, for instance, is well-documented for its ability to modulate metabolic stability and binding affinity, while the isobutyl side chain introduces steric hindrance that can optimize interactions with biological targets. These features make the compound a valuable candidate for further investigation in medicinal chemistry.

In the context of contemporary pharmaceutical research, the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has become a critical focus. Pyrazole-based compounds have shown promise in this area due to their ability to disrupt PPIs through precise binding interactions. The amine functionality in 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine provides a nucleophilic site that can engage with catalytic residues or binding pockets on protein surfaces. This has led to investigations into its potential as an inhibitor of kinases, which are often implicated in various diseases, including cancer and inflammatory disorders.

Moreover, the compound's structural design aligns with emerging trends in drug development, such as the pursuit of multivalent interactions. The combination of the pyrazole core with additional substituents like the isobutyl and trifluoromethyl groups allows for multiple points of contact with biological targets, enhancing binding affinity and selectivity. Such multivalent interactions are increasingly recognized as a key strategy for improving drug potency and reducing off-target effects. Preliminary computational studies suggest that 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine may exhibit favorable binding characteristics to certain kinases, making it a compelling lead compound for further optimization.

Experimental validation of these hypotheses has already begun in several academic and industrial laboratories. Researchers are employing a range of techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR), to elucidate the molecular interactions between 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine and its target proteins. These studies aim to provide insights into its mechanism of action and identify potential structural modifications that could enhance its therapeutic profile.

The significance of this compound extends beyond its immediate biological applications. As part of a broader class of pyrazole derivatives, it contributes to the growing library of heterocyclic compounds being explored for medicinal use. The structural diversity inherent in these molecules allows chemists to fine-tune their properties for specific therapeutic needs. For example, variations in substituent placement can alter solubility, permeability across biological membranes, and metabolic stability—key factors determining a drug's efficacy and safety.

In addition to its potential as an inhibitor, 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine may also serve as a building block for more complex drug candidates. Its modular structure allows for facile chemical modification at multiple sites, enabling researchers to explore novel chemical space without starting from scratch. This approach is particularly valuable in hit-to Lead optimization pipelines, where rapid diversification of molecular structures can accelerate the discovery process.

The integration of computational chemistry into drug discovery has further accelerated interest in compounds like 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ylylanthan-lamine) (CAS No. 2097964184). Advanced algorithms can predict binding affinities and optimize molecular properties before experimental validation becomes necessary. These computational tools have already been leveraged to identify promising analogs with enhanced activity or selectivity against specific targets. Such high-throughput virtual screening methods complement traditional synthetic approaches by providing rapid assessments of large chemical libraries.

The pharmacokinetic profile of any promising drug candidate is another critical consideration during early-stage development. Preliminary assessments suggest that 2-(l-isobutyl-l(3-trifluoromethyl)-lH-pyrazol-S-yI)-ethan-I-am ine exhibits reasonable oral bioavailability and metabolic stability under simulated physiological conditions. These characteristics are essential for ensuring that the compound reaches therapeutic levels in vivo without being rapidly degraded by enzymatic processes or poorly absorbed from the gastrointestinal tract.

Future research directions may include exploring synthetic pathways that improve scalability while maintaining high purity standards required for pharmaceutical applications。 Additionally, investigating alternative functionalization strategies could expand upon its biological activity spectrum。 Collaborative efforts between synthetic chemists, biologists, and computer scientists will be crucial in translating laboratory findings into clinical candidates。

In conclusion,the compound identified as 2( l -isobutyl - 3( trif luoro methyl ) - l H -py ra z ol - 5 - yl ) eth an - l - ami ne ( CAS No . 2097964184 ) represents an exciting opportunity within modern chemical biology。 Its unique structural attributes , coupled wi th promising preliminary data , position it as a valuable scaffold for further exploration 。 As research continues , this molecule holds great potential not only as an individual therapeutic agent but also as inspiration f or future generations o f dr ugs derived from similar heterocyclic architectures。

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